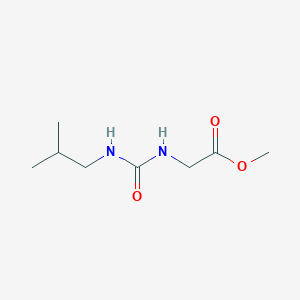![molecular formula C9H12O8 B3047561 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dicarboxylic acid CAS No. 1420-91-3](/img/structure/B3047561.png)
2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dicarboxylic acid
概要
説明
2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dicarboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its stability and versatility in various chemical reactions, making it a valuable subject of study in organic chemistry and related fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dicarboxylic acid typically involves the reaction of pentaerythritol with acrolein under acidic conditions to form the spirocyclic acetal. This intermediate is then subjected to further functionalization to introduce the carboxylic acid groups. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on a large scale.
化学反応の分析
Types of Reactions
2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, where functional groups can be introduced or modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dicarboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe for studying enzyme activities.
Medicine: Its derivatives are explored for potential therapeutic applications, including drug development and delivery systems.
Industry: The compound is used in the production of polymers, resins, and other materials with specialized properties.
作用機序
The mechanism by which 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dicarboxylic acid exerts its effects involves its ability to participate in various chemical reactions. The spirocyclic structure provides a rigid framework that can interact with molecular targets, such as enzymes or receptors, influencing their activity. The carboxylic acid groups can form hydrogen bonds and ionic interactions, further modulating the compound’s biological and chemical properties.
類似化合物との比較
Similar Compounds
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-diethenyl-: This compound shares the spirocyclic core but has different functional groups, leading to distinct reactivity and applications.
2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine: Another derivative with amine groups, used in different chemical and industrial applications.
Uniqueness
2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dicarboxylic acid is unique due to its dual carboxylic acid functionality, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for research and industrial applications, offering versatility that similar compounds may lack.
特性
IUPAC Name |
2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O8/c10-5(11)7-14-1-9(2-15-7)3-16-8(6(12)13)17-4-9/h7-8H,1-4H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITPQJKWDAOVHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(COC(O1)C(=O)O)COC(OC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60286787 | |
| Record name | NSC47617 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60286787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420-91-3 | |
| Record name | 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 47617 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002667119 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47617 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC47617 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60286787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















